molecular formula C22H18N2OS B2669279 4-(3-methylphenyl)-N-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1358059-97-8

4-(3-methylphenyl)-N-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2669279
CAS No.: 1358059-97-8
M. Wt: 358.46
InChI Key: BZKGBOYJVGVGDK-UHFFFAOYSA-N
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Description

4-(3-methylphenyl)-N-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by a thiophene ring substituted with a 3-methylphenyl group, a phenyl group, and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylphenyl)-N-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Substitution Reactions: The 3-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-methylbenzoyl chloride and aluminum chloride as a catalyst.

    Pyrrole Introduction: The pyrrole moiety can be added through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Amidation: The final step involves the formation of the carboxamide group by reacting the thiophene derivative with aniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides, sulfones, and N-oxides.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives and other substituted thiophenes.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-methylphenyl)-N-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions of thiophene derivatives with biological macromolecules. It may also serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system.

Mechanism of Action

The mechanism of action of 4-(3-methylphenyl)-N-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s conjugated system allows it to participate in electron transfer processes, which is crucial for its function in organic electronics.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylphenyl)-N-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
  • 4-(3-methylphenyl)-N-(4-trifluoromethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Uniqueness

Compared to similar compounds, 4-(3-methylphenyl)-N-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has a unique combination of substituents that can influence its electronic properties and reactivity. The presence of the 3-methylphenyl group, in particular, can affect the compound’s steric and electronic environment, making it distinct in its behavior and applications.

Properties

IUPAC Name

4-(3-methylphenyl)-N-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c1-16-8-7-9-17(14-16)19-15-26-21(20(19)24-12-5-6-13-24)22(25)23-18-10-3-2-4-11-18/h2-15H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKGBOYJVGVGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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